molecular formula C10H10O3 B15142456 4-Acetyl-2'-hydroxyacetophenone D3

4-Acetyl-2'-hydroxyacetophenone D3

Cat. No.: B15142456
M. Wt: 181.20 g/mol
InChI Key: CHSUVWIYVDZSCJ-FIBGUPNXSA-N
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Description

4-Acetyl-2’-hydroxyacetophenone D3 is a deuterium-labeled compound with the molecular formula C10H7D3O3 and a molecular weight of 181.08 g/mol. This compound is a derivative of acetophenone, where three hydrogen atoms are replaced by deuterium. It is primarily used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.

Preparation Methods

The synthesis of 4-Acetyl-2’-hydroxyacetophenone D3 typically involves the deuteration of 4-Acetyl-2’-hydroxyacetophenone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. Industrial production methods often involve the use of deuterated solvents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

4-Acetyl-2’-hydroxyacetophenone D3 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming diketones.

    Reduction: The carbonyl group can be reduced to a hydroxyl group, forming alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like iodine and dimethylsulfoxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

4-Acetyl-2’-hydroxyacetophenone D3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic research to trace metabolic pathways in vivo.

    Medicine: It is utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.

    Industry: The compound serves as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of 4-Acetyl-2’-hydroxyacetophenone D3 involves its interaction with specific molecular targets and pathways. For instance, in metabolic research, the deuterium-labeled compound allows researchers to trace the metabolic fate of the molecule, providing insights into metabolic pathways and enzyme activities. The deuterium atoms act as tracers, enabling the study of reaction mechanisms and kinetics in various biological and chemical processes .

Comparison with Similar Compounds

4-Acetyl-2’-hydroxyacetophenone D3 can be compared with other similar compounds, such as:

    2-Hydroxyacetophenone: A precursor in the synthesis of flavones and other heterocyclic compounds.

    4-Acetyl-2-hydroxyacetophenone: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

    2,4-Dihydroxyacetophenone: Used in the synthesis of various natural products and pharmaceuticals. The uniqueness of 4-Acetyl-2’-hydroxyacetophenone D3 lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic and chemical processes.

Properties

Molecular Formula

C10H10O3

Molecular Weight

181.20 g/mol

IUPAC Name

1-(4-acetyl-3-hydroxyphenyl)-2,2,2-trideuterioethanone

InChI

InChI=1S/C10H10O3/c1-6(11)8-3-4-9(7(2)12)10(13)5-8/h3-5,13H,1-2H3/i1D3

InChI Key

CHSUVWIYVDZSCJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)C(=O)C)O

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)C)O

Origin of Product

United States

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